N-(bis(dimethylamino)(ethyl)silyl)-N-methylmethanamine

Description

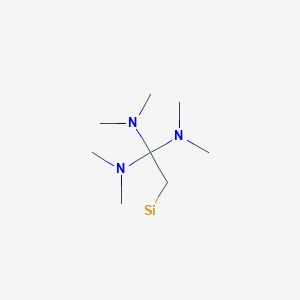

N-(bis(dimethylamino)(ethyl)silyl)-N-methylmethanamine (CAS 3768-58-9) is a silicon-based organometallic compound with the molecular formula C₆H₁₈N₂Si and a molecular weight of 146.306 g/mol . Structurally, it features a central silicon atom bonded to two dimethylamino groups (-N(CH₃)₂), one ethyl group (-CH₂CH₃), and one N-methylmethanamine moiety (-N(CH₃)CH₃). This compound is commonly referred to as bis(dimethylamino)dimethylsilane or N-[dimethylamino(dimethyl)silyl]-N-methylmethanamine, reflecting its IUPAC nomenclature .

The dimethylamino groups confer strong electron-donating properties, making the compound a versatile precursor in silicon-based polymer synthesis, semiconductor manufacturing, and catalysis . Its stability under inert conditions and reactivity with protic solvents (e.g., water, alcohols) are critical for applications in chemical vapor deposition (CVD) and sol-gel processes .

Properties

Molecular Formula |

C8H20N3Si |

|---|---|

Molecular Weight |

186.35 g/mol |

InChI |

InChI=1S/C8H20N3Si/c1-9(2)8(7-12,10(3)4)11(5)6/h7H2,1-6H3 |

InChI Key |

MUJLRGDCARHSNO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C[Si])(N(C)C)N(C)C |

Origin of Product |

United States |

Biological Activity

N-(bis(dimethylamino)(ethyl)silyl)-N-methylmethanamine is a silane compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of dimethylamine with a suitable silane precursor. The detailed synthesis pathway typically involves:

- Formation of the Silane Backbone : The initial step involves the reaction of dimethylamine with chlorosilanes to form the silane backbone.

- Introduction of Ethyl Groups : Ethyl groups are introduced via alkylation reactions, which enhance the biological activity of the compound.

- Final Methylation : The final step involves methylation to yield this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and monoamines, which are crucial in neurological functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through membrane disruption or inhibition of cell wall synthesis.

- Cytotoxic Effects : In vitro studies indicate that it may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL.

- Cytotoxicity Evaluation : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values ranging from 25 to 50 µM, indicating moderate cytotoxic effects.

- Neuroprotective Effects : Research exploring neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Data Tables

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₆H₁₈N₂Si |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| IC50 (Cytotoxicity) | 25-50 µM for HeLa and MCF-7 cells |

| Neuroprotective Activity | Reduces oxidative stress in neuronal cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(bis(dimethylamino)(ethyl)silyl)-N-methylmethanamine, a comparative analysis with structurally related silicon- and nitrogen-containing compounds is provided below.

Table 1: Structural and Functional Comparison of Selected Compounds

Structural and Electronic Differences

Substituent Effects :

- The ethyl group (-CH₂CH₃) in 3768-58-9 introduces steric bulk compared to the methyl group (-CH₃) in 22705-33-5 , reducing hydrolysis rates but enhancing thermal stability .

- The methoxy group (-OCH₃) in 214-695-5 increases polarity, making it more reactive toward electrophiles but less stable under acidic conditions .

Silicon Coordination :

- Compounds like 3768-58-9 and 33287-52-4 adopt tetrahedral geometries, ideal for forming stable siloxane networks in polymers . In contrast, 22705-33-5 has a trigonal planar geometry, favoring catalytic activity in hydrosilylation reactions .

Reactivity and Stability

- Hydrolysis Sensitivity: 3768-58-9 and 33287-52-4 exhibit moderate hydrolysis rates due to bulky substituents, forming Si–O bonds useful in sol-gel processes . 214-695-5 hydrolyzes rapidly in the presence of moisture, releasing methanol and forming silanols .

Thermal Decomposition :

Research Findings and Trends

- Electron-Donating Capacity: Dimethylamino groups in 3768-58-9 enhance nucleophilicity at the silicon center, facilitating reactions with carbonyl compounds (e.g., ketones, esters) to form silicon-protected intermediates .

- Comparative Toxicity: While 3768-58-9 and 33287-52-4 show low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), 214-695-5 requires careful handling due to methanol release during hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.